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molecular formula C9H9NO2 B3115549 4-(hydroxymethyl)-2-methoxyBenzonitrile CAS No. 210037-77-7

4-(hydroxymethyl)-2-methoxyBenzonitrile

Cat. No. B3115549
M. Wt: 163.17 g/mol
InChI Key: VQLZDCIJEZOLRZ-UHFFFAOYSA-N
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Patent
US06103487

Procedure details

To a solution of the ester from Step D (48.8 g, 255 mmol) in 400 mL of dry THF under argon at room temperature was added lithium borohydride (255 mL, 510 mmol, 2M THF) over 5 minutes. After 1.5 hours, the reaction was warmed to reflux for 0.5 hours, then cooled to room temperature. The solution was poured into EtOAc/IN HCl soln. [CAUTION], and the layers were separated. The organic layer was washed with water, sat Na2CO3 soln. and brine (4x), dried (Na2SO4), and concentrated in vacuo to provide the titled product (36.3 g, 87% yield).
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[CH:5][C:4]=1[O:13][CH3:14])#[N:2].[BH4-].[Li+].CCOC(C)=O>C1COCC1.Cl>[C:1]([C:3]1[CH:12]=[CH:11][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[O:13][CH3:14])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
255 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
[CAUTION], and the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and brine (4x), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(CO)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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